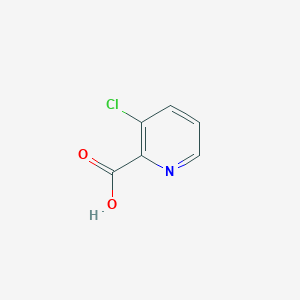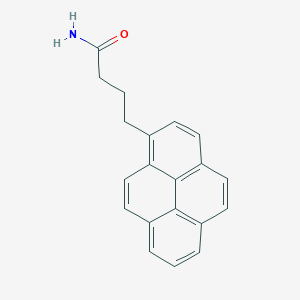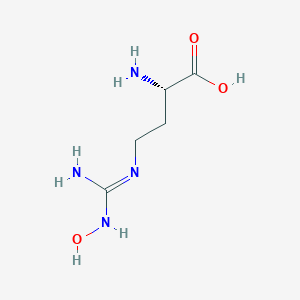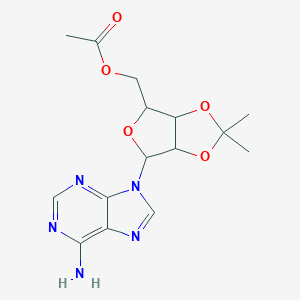
5'-o-Acetyl-2',3'-o-isopropylideneadenosine
描述
5’-O-Acetyl-2’,3’-O-isopropylideneadenosine is a modified nucleoside derivative of adenosine. It is characterized by the presence of an acetyl group at the 5’ position and an isopropylidene group at the 2’ and 3’ positions of the ribose sugar. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other nucleoside analogs .
准备方法
The synthesis of 5’-O-Acetyl-2’,3’-O-isopropylideneadenosine typically involves the protection of the hydroxyl groups on the ribose moiety followed by selective acetylation. The general synthetic route includes:
Protection of the 2’ and 3’ hydroxyl groups: This is achieved by reacting adenosine with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Acetylation of the 5’ hydroxyl group: The protected nucleoside is then treated with acetic anhydride in the presence of a base to introduce the acetyl group at the 5’ position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
5’-O-Acetyl-2’,3’-O-isopropylideneadenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and isopropylidene groups can be hydrolyzed under acidic or basic conditions to yield adenosine.
Oxidation: The compound can be oxidized to form corresponding adenosine derivatives.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5’-O-Acetyl-2’,3’-O-isopropylideneadenosine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is used in studies related to nucleoside metabolism and enzyme interactions.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
作用机制
The mechanism of action of 5’-O-Acetyl-2’,3’-O-isopropylideneadenosine involves its interaction with nucleoside transporters and enzymes involved in nucleoside metabolism. The acetyl and isopropylidene groups may influence its binding affinity and specificity towards these molecular targets, thereby modulating its biological activity .
相似化合物的比较
5’-O-Acetyl-2’,3’-O-isopropylideneadenosine can be compared with other nucleoside derivatives such as:
2’,3’-O-Isopropylideneadenosine: Lacks the acetyl group at the 5’ position.
5’-O-Acetyladenosine: Lacks the isopropylidene protection at the 2’ and 3’ positions.
Adenosine: The parent compound without any protective groups.
The uniqueness of 5’-O-Acetyl-2’,3’-O-isopropylideneadenosine lies in its dual protection, which can enhance its stability and modify its biological activity compared to the parent compound and other derivatives.
属性
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPPMENETHBDES-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15888-38-7 | |
| Record name | 5′-Acetyl-2′,3′-isopropylideneadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15888-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Acetyl-2',3'-isopropylenadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-acetyl-2',3'-isopropylenadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine in the synthesis of modified nucleosides?
A1: this compound serves as a crucial starting material for synthesizing 2'-deoxyadenosine and 3'-deoxyadenosine (Cordycepin) []. The isopropylidene group in its structure acts as a protecting group for the 2' and 3' hydroxyl groups of adenosine. This protection allows for selective modifications at the 8-position and the 5'-hydroxyl group. The synthesis pathway described in the research utilizes this compound to introduce a bromine atom at the 8-position, which is then further manipulated to ultimately remove the 2' or 3' hydroxyl groups, leading to the desired deoxyadenosine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


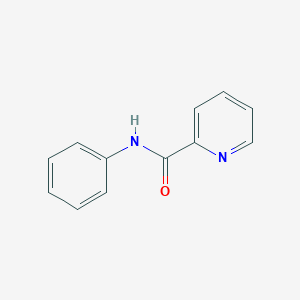



![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
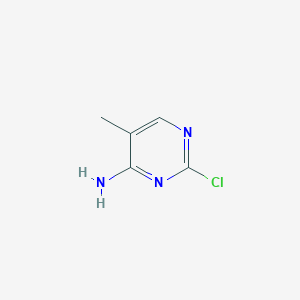
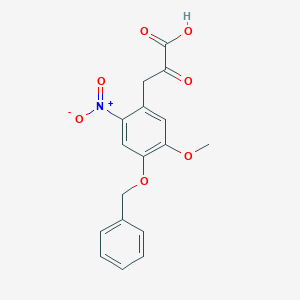
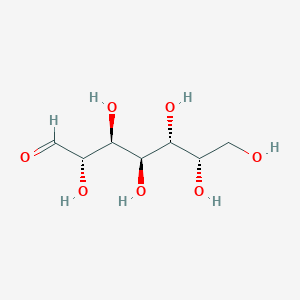
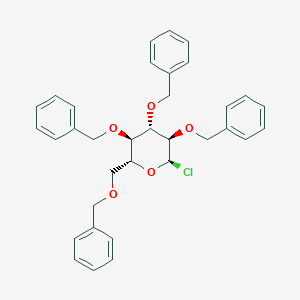
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)
